2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide
Description
2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide (CAS: 33987-99-4) is a sulfonamide-acetamide hybrid compound with the molecular formula C₁₂H₁₀N₄O₃S₂ and a molecular weight of 322.36 g/mol. Its structure features a thiazole ring linked via a sulfonyl group to a phenylacetamide scaffold, with a cyano (-C≡N) substituent at the acetamide α-carbon. Key physicochemical properties include a moderate lipophilicity (XlogP = 0.3), high topological polar surface area (149 Ų), and hydrogen-bonding capacity (2 donors, 7 acceptors) . The compound’s InChIKey (YYEZAZSGBIPTHO-UHFFFAOYSA-N) and SMILES (C1=C(C=CC(=C1)S(=O)(=O)NC2=NC=CS2)NC(=O)CC#N) highlight its distinct electronic and steric profile, making it a candidate for medicinal and materials chemistry applications .
Properties
IUPAC Name |
2-cyano-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S2/c13-6-5-11(17)15-9-1-3-10(4-2-9)21(18,19)16-12-14-7-8-20-12/h1-4,7-8H,5H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEZAZSGBIPTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC#N)S(=O)(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide typically involves the following steps:
Synthetic Routes: : The compound can be synthesized through a multi-step reaction process starting with the appropriate precursors. One common method involves the reaction of 1,3-thiazol-2-ylamine with chlorosulfonylbenzene followed by cyanoacetic acid.
Reaction Conditions: : The reaction conditions include maintaining an appropriate temperature and pH level to ensure the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: : On an industrial scale, the synthesis process is optimized for higher yields and purity. This involves the use of advanced chemical reactors and purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the cyano group to an amine group.
Substitution: : Substitution reactions can occur at various positions on the thiazole ring, leading to the formation of new compounds.
Common Reagents and Conditions: : Reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and various nucleophiles are used in these reactions. The conditions include controlling temperature, solvent, and reaction time.
Major Products: : The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted thiazoles.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : It is used as a building block in the synthesis of more complex molecules.
Biology: : The compound has been studied for its potential biological activities, such as antimicrobial properties.
Medicine: : It is being investigated for its therapeutic potential in treating various diseases.
Industry: : The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
The compound belongs to a broader class of N-(sulfamoylphenyl)acetamide derivatives , differing in heterocyclic substituents and functional groups. Key comparisons include:
Pharmacological Profile
- Analgesic Activity: While the target compound lacks direct pharmacological data, analogues like N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) exhibit significant anti-hypernociceptive activity, suggesting that sulfamoyl-acetamide scaffolds are critical for pain modulation .
- Anticancer Potential: Pyrazole-sulfonamide derivatives synthesized from structurally related cyanoacetamides (e.g., 2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide) show apoptosis-inducing effects in colon cancer cells, implicating the cyano group’s role in enhancing reactivity .
Physicochemical and Crystallographic Comparisons
- Lipophilicity : The target compound’s XlogP (0.3) is lower than benzo[d]thiazole analogues (XlogP ~2.5), favoring better aqueous solubility .
- Crystal Packing: Unlike 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which forms 1-D chains via N–H⋯N hydrogen bonds , the target compound’s sulfonyl and cyano groups may promote intermolecular dipole interactions, though crystallographic data is lacking.
Biological Activity
2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide, a thiazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a unique structure that contributes to its diverse biological effects, including antitumor and antibacterial properties.
Chemical Structure and Properties
The chemical formula for this compound is C12H10N4O3S2. The presence of the thiazole moiety is critical for its biological activity, as it interacts with various biological targets.
Biological Activity Overview
Research has indicated that thiazole derivatives, including this compound, possess significant biological activities. The following sections detail specific activities observed in studies.
Antitumor Activity
Thiazole compounds have been evaluated for their antitumor properties. For instance:
- Cytotoxicity : Studies have shown that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A549 (lung) | 1.98 ± 1.22 |
| Other Thiazole Derivative | Jurkat (leukemia) | < 1.61 |
The presence of electron-donating groups in the phenyl ring enhances cytotoxicity, as demonstrated by structure-activity relationship (SAR) analyses.
Antimicrobial Activity
In addition to antitumor effects, thiazole derivatives have shown promise in antimicrobial applications:
- Antibacterial Effects : The compound has been tested against both Gram-positive and Gram-negative bacteria. Results indicate significant antibacterial activity correlating with the structural features of the thiazole ring.
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive (e.g., Staphylococcus aureus) | 32 µg/mL |
| Gram-negative (e.g., Escherichia coli) | 64 µg/mL |
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Study on Anticancer Potential : A study evaluated a series of thiazole compounds, including this compound, against human cancer cell lines. The results demonstrated that this compound significantly inhibited tumor growth compared to standard chemotherapeutic agents like doxorubicin.
- Antimicrobial Testing : Another research effort focused on the antibacterial properties of thiazole derivatives. The findings revealed that compounds with specific substitutions on the thiazole ring exhibited enhanced antibacterial activity against resistant strains of bacteria.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that:
- Target Interaction : The compound may interact with cellular proteins involved in cell cycle regulation or apoptosis pathways.
- Inhibition of Enzymatic Activity : Some studies suggest that thiazole derivatives can inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
